molecular formula C22H25F3N4O3S B608220 CCR2 antagonist 5 CAS No. 1228650-83-6

CCR2 antagonist 5

Cat. No.: B608220
CAS No.: 1228650-83-6
M. Wt: 482.5 g/mol
InChI Key: CFKBNYUHQSQBSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JNJ-41443532 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available.

Industrial Production Methods

Industrial production methods for JNJ-41443532 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

JNJ-41443532 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of JNJ-41443532 include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .

Major Products Formed

The major products formed from the reactions of JNJ-41443532 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of various substituted analogs .

Mechanism of Action

JNJ-41443532 exerts its effects by selectively binding to and antagonizing the C-C chemokine receptor type 2 (CCR2). This receptor is involved in the recruitment of inflammatory cells to sites of inflammation. By blocking CCR2, JNJ-41443532 inhibits the migration of these cells, thereby reducing inflammation . The molecular targets and pathways involved include the inhibition of chemotaxis and the modulation of inflammatory signaling pathways .

Properties

CAS No.

1228650-83-6

Molecular Formula

C22H25F3N4O3S

Molecular Weight

482.5 g/mol

IUPAC Name

N-[2-[[1-[4-hydroxy-4-(1,3-thiazol-5-yl)cyclohexyl]azetidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C22H25F3N4O3S/c23-22(24,25)15-3-1-2-14(8-15)20(31)27-10-19(30)28-16-11-29(12-16)17-4-6-21(32,7-5-17)18-9-26-13-33-18/h1-3,8-9,13,16-17,32H,4-7,10-12H2,(H,27,31)(H,28,30)

InChI Key

CFKBNYUHQSQBSX-UHFFFAOYSA-N

SMILES

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O

Canonical SMILES

C1CC(CCC1N2CC(C2)NC(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=CN=CS4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-41443532;  JNJ 41443532;  JNJ41443532;  JNJ-41443532 Free Base.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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